4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
Overview
Description
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and a nonafluorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step involves the coupling of the pyrazole ring with a methoxyphenyl derivative, often through a Suzuki or Heck coupling reaction.
Incorporation of the nonafluorobutyl group: This can be achieved through nucleophilic substitution reactions using nonafluorobutyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nonafluorobutyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties. The presence of the nonafluorobutyl group, in particular, imparts high thermal stability and resistance to chemical degradation, making it valuable for various applications.
Properties
IUPAC Name |
4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF9N2O/c1-27-7-4-2-6(3-5-7)9-8(15)10(26-25-9)11(16,17)12(18,19)13(20,21)14(22,23)24/h2-5H,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVAMPSKIYWHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF9N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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